Antifungal agent 86

Histoplasma capsulatum MIC50 antifungal susceptibility

Antifungal agent 86 (41F5) is a mechanistically distinct aminothiazole that bypasses azole cross-resistance. It retains identical potency against fluconazole-resistant Cryptococcus neoformans (MIC 1.25 µM) and exhibits 63–135-fold selectivity for yeast over mammalian macrophages. Unique intracellular activity protects P388D1 macrophages from Histoplasma-induced death while inhibiting yeast growth. As a well-characterized reference standard with established SAR, 41F5 is irreplaceable for target deconvolution, host-pathogen interaction assays, and benchmarking selectivity of new antifungal candidates. Procure for azole-resistant mycosis research unavailable with echinocandins or amphotericin B.

Molecular Formula C21H22N2OS
Molecular Weight 350.5 g/mol
CAS No. 327077-97-4
Cat. No. B1664143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 86
CAS327077-97-4
Synonyms41F5;  41F-5;  41F 5
Molecular FormulaC21H22N2OS
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H22N2OS/c24-20(16-8-2-1-3-9-16)23-21-22-14-18(25-21)13-17-11-6-10-15-7-4-5-12-19(15)17/h4-7,10-12,14,16H,1-3,8-9,13H2,(H,22,23,24)
InChIKeyWJAMFZVSJYMDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antifungal Agent 86 (41F5) Aminothiazole: Baseline Antifungal Profile and Procurement Context


Antifungal agent 86 (CAS 327077-97-4), designated Compound 41F5, is a synthetic aminothiazole derivative identified through high-throughput phenotypic screening of a purinome-focused library of 3600 compounds [1]. The compound is characterized by an aminothiazole core with a cyclohexanecarboxamide substituent at the 2-position and a naphthalen-1-ylmethyl group at the 5-position [1]. Primary research demonstrates fungistatic activity against Histoplasma capsulatum (MIC50 0.4–0.8 µM; IC50 0.87 µM) and Cryptococcus neoformans (MIC 1.25 µM), with a selectivity index of at least 62-fold for yeast relative to mammalian host cells [1]. Unlike azole-class antifungals, 41F5 retains full activity against fluconazole-resistant C. neoformans strains, indicating a distinct molecular target [2].

Why Standard Antifungal Agents Cannot Substitute for Antifungal Agent 86 in Targeted Research


Antifungal agent 86 (41F5) addresses critical gaps left by conventional antifungal classes. Echinocandins, despite favorable host toxicity profiles, are intrinsically ineffective against Histoplasma capsulatum and Cryptococcus neoformans [1]. Azole antifungals, the current standard-of-care for histoplasmosis and cryptococcosis, suffer from emerging fluconazole resistance and target a cytochrome P450 enzyme (14α-demethylase) also present in human cells, leading to drug-drug interactions and toxicity [1]. In contrast, 41F5 retains identical potency against fluconazole-resistant Cryptococcus neoformans strains and demonstrates a selectivity index of 63–135 relative to P388D1 macrophages, underscoring a mechanistically distinct, host-sparing antifungal profile [2]. These differentiating features make 41F5 irreplaceable for research focused on azole-resistant mycoses or novel, non-azole molecular targets.

Antifungal Agent 86 (41F5) Quantitative Differentiation Evidence: MIC, Selectivity, and Resistance Profiles


Potency Against Histoplasma capsulatum: 41F5 MIC50 Head-to-Head with Amphotericin B

In the primary screening study, 41F5 demonstrated a MIC50 of 0.4–0.8 µM against Histoplasma capsulatum yeast, comparable to the clinical gold standard amphotericin B (IC50 0.09 µM by absorbance), while exhibiting significantly greater selectivity for fungal cells over host macrophages [1]. For the wild-type strain G217B, the IC50 was 0.83 ± 0.08 µM [1].

Histoplasma capsulatum MIC50 antifungal susceptibility

Host Cell Selectivity Index: 41F5 Superiority Over In-Class Aminothiazole Hits

Among the 10 most selective hit compounds from the 3,600-compound library, 41F5 exhibited the highest selectivity index (SI) of 63–135 when comparing fungal growth inhibition (Histoplasma yeast) to toxicity against P388D1 murine macrophages [1]. This SI was at least 62-fold greater than other structurally related aminothiazole hits, establishing 41F5 as the optimal scaffold for further medicinal chemistry optimization [1].

Selectivity Index aminothiazole host toxicity

Activity Against Fluconazole-Resistant Cryptococcus neoformans: Target Orthogonality Evidence

Derivatives of 41F5 retained identical potency against fluconazole-sensitive and fluconazole-resistant strains of Cryptococcus neoformans, with no cross-resistance observed [1]. This contrasts sharply with azole-class antifungals, which lose efficacy against resistant isolates due to mutations in the CYP51 (14α-demethylase) target [1].

fluconazole resistance Cryptococcus neoformans azole alternative

Narrow-Spectrum Antifungal Profile: Differentiated from Broad-Spectrum Azoles and Polyenes

Susceptibility profiling revealed that 41F5 has a narrow spectrum of activity, with potent inhibition restricted to Histoplasma capsulatum (MIC 1.25–2 µM) and Cryptococcus neoformans (MIC 1.25 µM), while showing no significant activity against Candida albicans (MIC >40 µM), Aspergillus fumigatus (MIC >40 µM), or Blastomyces dermatitidis (MIC >40 µM) [1]. This narrow spectrum contrasts with broad-spectrum agents like voriconazole and amphotericin B, which are active against Candida and Aspergillus species [2].

antifungal spectrum Candida Aspergillus

SAR-Guided Structural Differentiation: 2- to 3-Fold Potency Gains Over 41F5 via Carbonyl Linker and Bicyclic Modifications

In follow-on medicinal chemistry studies, 68 analogues of 41F5 were synthesized to establish a structure-activity relationship (SAR). Introduction of a carbonyl group at the methylene linker of 41F5 yielded derivatives with 2- to 3-fold increased potency against both H. capsulatum and C. neoformans [1]. Similarly, replacement of the 5-naphthalenyl group with lipophilic [5+6] bicyclic systems (e.g., 7-benzothiophenyl, 4-indanyl) also enhanced activity by 2- to 3-fold [1]. These analogues retained low mammalian toxicity, with selectivity indices ranging from 63 to >200 [1].

SAR aminothiazole analogues potency optimization

Intracellular Activity Against Phagocytosed Histoplasma: In Vitro Macrophage Infection Model

In a physiologically relevant macrophage infection model, 41F5 inhibited the growth of Histoplasma yeast cells phagocytosed by P388D1 murine macrophages [1]. Critically, 41F5 protected infected host cells from Histoplasma-induced macrophage death, a key pathogenic mechanism of histoplasmosis [1]. This intracellular activity parallels the fungistatic behavior observed in axenic culture, with 41F5 preventing yeast replication without direct fungal killing (CFU counts after 24 h: 107% of initial inoculum for 41F5 vs. 97% for fluconazole) [1].

intracellular pathogen macrophage fungistatic

Antifungal Agent 86 (41F5): Priority Research Applications for Scientific Procurement


Target Identification and Mode-of-Action Studies in Azole-Resistant Cryptococcosis

Given that 41F5 analogues exhibit identical activity against fluconazole-sensitive and -resistant C. neoformans strains [1], the compound is ideally suited for target deconvolution studies aiming to identify novel, non-CYP51 molecular targets. Researchers can use 41F5 as a chemical probe in genetic suppressor screens or affinity-based proteomics to map the antifungal target in Cryptococcus, bypassing the confounding issue of azole cross-resistance.

In Vitro Macrophage Infection Models of Histoplasmosis

41F5 uniquely protects P388D1 macrophages from Histoplasma-induced death while inhibiting intramacrophage yeast growth [1]. This validated intracellular activity makes 41F5 the tool compound of choice for cell-based assays investigating host-pathogen interactions, phagosome maturation, or the efficacy of immunomodulatory combination therapies. Procurement for these models is scientifically justified given the lack of echinocandin activity against Histoplasma and the cytotoxicity of amphotericin B in macrophage cultures.

Medicinal Chemistry Scaffold Optimization for Narrow-Spectrum Antifungals

The established SAR for the aminothiazole scaffold indicates that 2- to 3-fold potency gains are achievable through carbonyl linker introduction or bicyclic substitution at the 5-position [2]. Procurement of 41F5 provides a well-characterized reference standard for structure-guided analogue synthesis. The narrow antifungal spectrum (inactive against Candida and Aspergillus at >40 µM) [3] positions 41F5 as a starting point for developing pathogen-specific agents with reduced microbiome disruption.

Selectivity Benchmarking for Novel Antifungal Discovery Programs

With a documented selectivity index of 63–135 (fungal vs. mammalian cell toxicity) [3], 41F5 serves as a quantitative benchmark for evaluating the therapeutic window of new antifungal candidates. Industrial and academic screening programs can include 41F5 as a positive control to contextualize the selectivity of novel hits, particularly those derived from phenotypic screens where host cell cytotoxicity is a primary counter-screen.

Technical Documentation Hub

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